(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
CAS No.: 132622-80-1
Cat. No.: VC21300610
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132622-80-1 |
---|---|
Molecular Formula | C11H16N2O4 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | (2R,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Standard InChI Key | MIVXQYMYEMUMKK-HTQZYQBOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C#N |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N |
Introduction
Chemical Properties and Structural Characteristics
(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a specialized pyrrolidine derivative with distinct functional groups that contribute to its utility in organic synthesis.
Basic Information
Property | Value |
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CAS Registry Number | 132622-80-1 |
Molecular Formula | C₁₁H₁₆N₂O₄ |
Molecular Weight | 240.26 g/mol |
IUPAC Name | (2R,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI Key | MIVXQYMYEMUMKK-HTQZYQBOSA-N |
The compound contains a pyrrolidine ring with a carboxylic acid group at the 2-position, a cyano group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . The presence of these functional groups contributes to its reactivity and applications in chemical synthesis.
Physical Properties
While specific physical data for the (2R,4S) isomer is limited, comparable isomers like the (2S,4R) form exhibit the following properties, which likely approximate those of the target compound:
Property | Value |
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Physical State | Solid |
Solubility | Slightly soluble in water, soluble in organic solvents |
Storage Recommendations | 2-8°C, sealed in dry conditions |
Estimated Boiling Point | Approximately 423.5±45.0°C (based on similar compounds) |
Estimated pKa | Approximately 3.51±0.40 (based on similar compounds) |
The compound requires proper storage under refrigeration to maintain stability, as is common with Boc-protected compounds .
Stereochemistry and Isomeric Forms
Stereochemical Configuration
The (2R,4S) configuration indicates specific stereochemistry at two carbon centers in the pyrrolidine ring:
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The 2-position has the R configuration, where the carboxylic acid group is oriented in a specific spatial arrangement
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The 4-position has the S configuration, where the cyano group has a defined stereochemical orientation
This specific stereochemical arrangement is crucial for its application in the synthesis of pharmaceuticals where stereochemistry determines biological activity .
Related Stereoisomers
Several stereoisomers of this compound exist with different biological and chemical properties:
Stereoisomer | CAS Number | Configuration Description |
---|---|---|
(2S,4R) | 273221-94-6 | Mirror image of the (2R,4S) isomer |
(2R,4R) | 132622-85-6 | Both stereocenters have R configuration |
(2S,4S) | 132622-71-0 | Both stereocenters have S configuration |
Each isomer exhibits unique chemical behavior and potentially different biological activities, making stereochemical purity an important factor in their applications .
Synthesis and Preparation Methods
Specific Synthetic Method
A documented synthetic route for the related methyl ester derivative provides insight into the preparation of this compound:
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Starting from (4R)-1-(tert-butyloxycarbonyl)-4-(methane-sulfonyloxy)-L-proline methyl ester (2.31 g, 7.14 mmol)
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Reaction with sodium cyanide (3.5 g, 71.4 mmol) in dry dimethylsulfoxide (46 mL)
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Stirring for 24 hours at 55°C under nitrogen atmosphere
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Workup: dilution with ethyl acetate, washing with water, saturated brine, drying over MgSO₄, and evaporation
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Purification via flash silica gel chromatography using 15% acetone/hexane
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Final hydrolysis of the methyl ester to obtain the carboxylic acid
This method typically yields the desired compound in moderate yields, with the specific example reporting an 11% yield for the methyl ester intermediate .
Applications and Uses
Pharmaceutical Intermediates
(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable chiral building block in the pharmaceutical industry:
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The compound functions as a key intermediate in the synthesis of various pharmaceutical active ingredients
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Its well-defined stereochemistry allows for the development of enantiopure drugs with specific biological activities
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The protected amino acid structure makes it useful in peptide synthesis
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The cyano group provides a versatile handle for further functionalization
Research Applications
In research settings, this compound has several notable applications:
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As a probe for studying asymmetric synthesis methodologies
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In investigations of stereoselective reactions and their mechanisms
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As a reference standard for analytical chemistry
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In structure-activity relationship studies for drug development
Chemical Reactivity
Functional Group Reactivity
The compound contains multiple reactive functional groups that can undergo various transformations:
Functional Group | Typical Reactions |
---|---|
Carboxylic Acid | Esterification, amide formation, reduction, decarboxylation |
Cyano Group | Hydrolysis to amides or carboxylic acids, reduction to amines or aldehydes |
Boc Group | Acid-catalyzed deprotection, typically with TFA or HCl |
Pyrrolidine Ring | Various substitution reactions at activated positions |
The presence of these diverse functional groups makes the compound versatile for chemical modifications .
Deprotonation Chemistry
Studies on related N-Boc-protected heterocycles provide insight into the reactivity of this compound:
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N-Boc pyrrolidines can undergo alpha-lithiation with strong bases like s-BuLi or n-BuLi
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The lithiated intermediates can react with various electrophiles
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Asymmetric deprotonation can be achieved using chiral ligands
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The configurational stability of the lithiated intermediates depends on temperature, solvent, and substrate structure
These reactions demonstrate the potential utility of this compound in constructing more complex molecular architectures.
Supplier | Catalog Information | Purity | Package Size |
---|---|---|---|
LEAP CHEM CO., LTD. | Listed as intermediate/building block | Not specified | Various |
AstaTech | Catalog No. 79939 | 95% | 0.25g |
Fisher Scientific (through eMolecules) | Product No. 487923044 | Not specified | 0.25g |
The compound is typically provided as a solid and recommended to be stored at 2-8°C to maintain stability .
Related Compounds and Derivatives
Ester Derivatives
The methyl ester derivative, trans-N-Boc-4-cyano-L-proline methyl ester (CAS: 194163-91-2), is a closely related compound with similar applications:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₄ |
Molecular Weight | 254.29 g/mol |
Common Name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate |
This ester is often used as a more lipophilic precursor to the free acid form and can be converted to the acid through hydrolysis .
Related Structural Variants
Several structural variants exist with modified functional groups:
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(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 1279030-48-6) - with an amino group instead of cyano
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(2R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS: 1018818-04-6) - with a methyl group instead of cyano
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(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid - with a methoxymethyl group instead of cyano
These variants demonstrate the versatility of the pyrrolidine scaffold in constructing diverse chemical libraries.
Research Studies and Applications
Synthetic Methodology Development
Research has explored various synthetic approaches to this compound and its derivatives:
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Stereoselective synthesis methods to control the stereochemistry at the 2 and 4 positions
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Use of chiral auxiliaries and catalysts to enhance stereoselectivity
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Alternative methods for introducing the cyano group
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Sustainable and green chemistry approaches to improve efficiency and reduce environmental impact
Chiral Separation Studies
Recent research has focused on developing efficient methods for separating stereoisomers of related compounds:
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A 2024 study reported the design and process development for chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid
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The study eliminated the need for salinization and dissociation processes
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Gaussian calculations were used to establish conceivable binding modes
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The separation process was designed based on these calculations
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Results showed selective crystallization of specific hydrated forms could be achieved
These findings have potential applications for the separation of stereoisomers of (2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid as well.
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